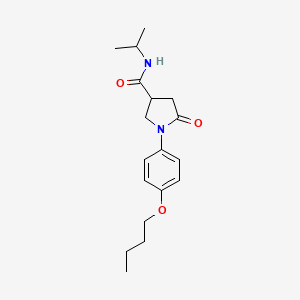![molecular formula C21H21BrN2O4 B5322305 N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-bromobenzamide](/img/structure/B5322305.png)
N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-bromobenzamide, also known as BIBW2992, is a small molecule inhibitor that has gained attention in recent years due to its potential in treating cancer. This compound belongs to the class of tyrosine kinase inhibitors, which are molecules that target specific enzymes involved in cell signaling pathways. BIBW2992 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-bromobenzamide works by binding to the ATP-binding site of EGFR and HER2, thereby preventing the activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of cell death. This compound has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits the phosphorylation of EGFR and HER2, which are crucial for their activation. This leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are involved in cell proliferation and survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it inhibits the migration and invasion of cancer cells, which are crucial for metastasis.
実験室実験の利点と制限
One of the main advantages of N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-bromobenzamide is its high potency and selectivity for EGFR and HER2. This makes it an ideal tool for studying the role of these enzymes in cancer progression and for identifying potential therapeutic targets. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, its high potency can also lead to off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-bromobenzamide. One area of interest is its potential in combination therapy with other cancer drugs. For example, this compound has been shown to enhance the efficacy of chemotherapy drugs such as paclitaxel and cisplatin. Another area of interest is the development of new formulations of this compound that improve its solubility and bioavailability. Finally, the identification of biomarkers that predict response to this compound treatment could help to personalize cancer therapy and improve patient outcomes.
合成法
The synthesis of N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-bromobenzamide involves several steps, starting with the reaction of 2-bromo-4'-methoxyacetophenone with diethyl malonate to form 2-bromo-4'-methoxyphenylmalonic acid. This intermediate is then reacted with 2-(1,3-benzodioxol-5-yl)acetonitrile to produce this compound. The overall yield of this synthesis is approximately 10%.
科学的研究の応用
N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-bromobenzamide has been extensively studied for its potential in treating various types of cancer, including non-small cell lung cancer, breast cancer, and head and neck cancer. It is a potent inhibitor of several tyrosine kinases, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. These enzymes play a crucial role in promoting cell proliferation and survival, and their overexpression is commonly observed in cancer cells.
特性
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4/c1-3-24(4-2)21(26)17(23-20(25)15-7-5-6-8-16(15)22)11-14-9-10-18-19(12-14)28-13-27-18/h5-12H,3-4,13H2,1-2H3,(H,23,25)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUHNKQCCIQWIB-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-ethoxypyridin-3-yl)carbonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5322230.png)

![1-(2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanoyl)-4-piperidinecarboxamide](/img/structure/B5322239.png)
![1-amino-N-({1-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-pyrrolidinyl}methyl)cyclobutanecarboxamide dihydrochloride](/img/structure/B5322250.png)
![methyl 6-methyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5322252.png)
![1-{[3-(4-morpholinyl)-5-nitro-1-benzofuran-2(3H)-ylidene]methyl}cyclohexanol](/img/structure/B5322255.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5322269.png)
![4-(methylthio)-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5322271.png)
![4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5322275.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5322281.png)
![1-[3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-3-oxopropyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5322284.png)
![4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5322296.png)
![4-(3-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide hydrochloride](/img/structure/B5322312.png)
![methyl 5-({[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]amino}carbonyl)-1-isopropyl-4-oxo-1,4-dihydropyridine-3-carboxylate](/img/structure/B5322322.png)